trans-4-(Dimethylamino)cyclohexanecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

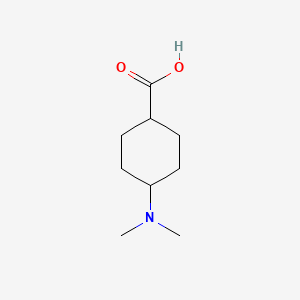

trans-4-(Dimethylamino)cyclohexanecarboxylic acid: is a synthetic organic compound with the molecular formula C9H17NO2. This compound is characterized by the presence of a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group in a trans configuration.

作用机制

Target of Action

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid, also known as Tranexamic acid , primarily targets plasminogen , a protein involved in the breakdown of blood clots .

Mode of Action

This compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, the process that prevents blood clots from growing and becoming problematic . This is achieved by acting as a lysine analogue, which allows it to bind to plasminogen and prevent its interaction with fibrin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting plasmin-induced fibrinolysis, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots . This results in the stabilization of formed clots, preventing excessive bleeding .

Result of Action

The primary result of the action of this compound is the prevention of excessive bleeding . By inhibiting fibrinolysis, it allows blood clots to remain intact longer, providing hemostasis and preventing hemorrhage .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted cyclohexane derivatives.

科学研究应用

相似化合物的比较

trans-4-(Aminomethyl)cyclohexanecarboxylic acid: This compound is structurally similar but lacks the dimethyl groups on the amino moiety.

trans-4-Methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of a dimethylamino group.

Uniqueness: trans-4-(Dimethylamino)cyclohexanecarboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

生物活性

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid (TDMCA), with the molecular formula C11H19N1O2 and a molecular weight of 171.24 g/mol, is a synthetic compound primarily recognized for its antifibrinolytic properties . This article delves into its biological activity, mechanisms of action, and relevant research findings.

TDMCA functions mainly as an antifibrinolytic agent . It inhibits the conversion of plasminogen to plasmin , an enzyme that plays a critical role in the breakdown of fibrin in blood clots. By stabilizing fibrin clots, TDMCA effectively prevents excessive bleeding during surgical procedures or traumatic injuries. This mechanism not only influences hemostasis but also impacts various cellular processes, including cell signaling and gene expression related to wound healing and tissue repair .

Biological Activity Overview

The biological activities of TDMCA can be summarized as follows:

- Antifibrinolytic Activity : Prevents the degradation of fibrin, thus stabilizing blood clots.

- Influence on Cellular Processes : Affects cell migration and wound healing by interacting with biomolecules in the fibrinolytic pathway.

- Potential Applications : Used in clinical settings to manage bleeding disorders.

Comparative Analysis with Similar Compounds

To understand TDMCA's unique properties, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trans-4-(Aminomethyl)cyclohexanecarboxylic acid | Contains an amino group instead of dimethylamino | Lacks additional methyl groups affecting biological activity |

| Tranexamic acid | Similar antifibrinolytic properties | Widely used clinically for bleeding disorders |

| Trans-4-Methyl-1-cyclohexanecarboxylic acid | Has a methyl group instead of dimethylamino | Different biological interactions due to lack of nitrogen functionality |

TDMCA's distinct dimethylamino group contributes to its specific interactions with molecular targets, enhancing its efficacy as an antifibrinolytic agent.

Study on Wound Healing

A notable study evaluated the effects of TDMCA on epidermal barrier recovery in animal models. The study found that topical application of TDMCA accelerated barrier recovery after injuries caused by tape stripping or detergent treatment. In contrast, inactive analogs did not exhibit similar effects. This suggests that TDMCA may enhance wound healing by inhibiting proteolytic activity associated with tissue damage .

Cellular Metabolism Impact

Research indicates that TDMCA interacts with various cellular pathways influencing metabolism and signaling related to wound healing. Its binding to plasminogen not only stabilizes clots but also modulates cellular responses to injury, promoting faster recovery and reduced inflammation .

属性

IUPAC Name |

4-(dimethylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUZTWPXWNPFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。